Bicyclo[3.2.2]nonane-1-carbonyl chloride
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Overview
Description
Bicyclo[3.2.2]nonane-1-carbonyl chloride is an organic compound with a unique bicyclic structure. This compound is characterized by its rigid, three-dimensional framework, which makes it an interesting subject for various chemical studies. The bicyclo[3.2.2]nonane core is a common motif in many natural products and synthetic compounds, known for its stability and distinctive reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-1-carbonyl chloride typically involves the reaction of bicyclo[3.2.2]nonane with thionyl chloride or oxalyl chloride. The process generally requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Alcohols: Formed by reduction of the carbonyl chloride group
Scientific Research Applications
Bicyclo[3.2.2]nonane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds.
Biology: Investigated for its potential as a molecular probe due to its unique reactivity and stability.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which bicyclo[3.2.2]nonane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive, facilitating the formation of new bonds with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a slightly different ring structure. It shares some reactivity patterns but differs in its overall stability and applications.
Norbornane (Bicyclo[2.2.1]heptane): Known for its use in synthetic chemistry, particularly in Diels-Alder reactions.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with unique properties and applications.
Uniqueness
Bicyclo[3.2.2]nonane-1-carbonyl chloride stands out due to its specific ring structure, which imparts unique reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
79635-01-1 |
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Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2 |
InChI Key |
ABPLOOLCSZAWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(CC2)C(=O)Cl |
Origin of Product |
United States |
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